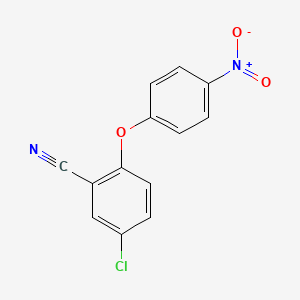

5-Chloro-2-(4-nitrophenoxy)benzonitrile

Description

5-Chloro-2-(4-nitrophenoxy)benzonitrile is a benzonitrile derivative featuring a chloro substituent at position 5 and a 4-nitrophenoxy group at position 2. Its molecular formula is C₁₃H₇ClN₂O₄, with a molecular weight of 298.66 g/mol. The chloro substituent enhances stability and influences electronic properties through steric and inductive effects.

Properties

IUPAC Name |

5-chloro-2-(4-nitrophenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClN2O3/c14-10-1-6-13(9(7-10)8-15)19-12-4-2-11(3-5-12)16(17)18/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBMZGVAQYVJGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-nitrophenoxy)benzonitrile typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of 5-chloro-2-nitroaniline with 4-nitrophenol in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere, usually argon, and heated to around 125°C for 24 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-nitrophenoxy)benzonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

Reduction: The nitro group can be reduced to an amino group.

Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the reagents used.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydride or other strong bases in solvents like DMF.

Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.

Oxidation: Strong oxidizing agents such as potassium permanganate.

Major Products

Nucleophilic Substitution: Substituted benzonitriles.

Reduction: Amino derivatives of the original compound.

Oxidation: Oxidized derivatives, potentially including carboxylic acids or other functional groups.

Scientific Research Applications

5-Chloro-2-(4-nitrophenoxy)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The specific mechanism of action for 5-Chloro-2-(4-nitrophenoxy)benzonitrile depends on its application. In general, the compound may interact with various molecular targets, including enzymes and receptors, through its functional groups. The chloro and nitrophenoxy groups can participate in binding interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of key benzonitrile derivatives and related compounds:

Electronic and Material Properties

- Electron-Withdrawing Capacity: The nitro group in this compound provides stronger electron-withdrawing effects compared to hydroxy (e.g., 5-Chloro-2-hydroxybenzonitrile) or methoxy substituents. This enhances charge-transfer efficiency, a critical factor in TADF materials .

- OLED Performance: DHPZ-2BN, a phenazine-benzonitrile hybrid, exhibits low EQE (6.0%) despite its donor-acceptor architecture . In contrast, nitro-substituted benzonitriles (as in ) may achieve higher EQE due to improved intramolecular charge transfer.

- LogP and Solubility : The nitro group increases hydrophobicity (LogP ≈ 2.5–3.0 estimated) compared to 5-Chloro-2-hydroxybenzonitrile (LogP = 2.18) . This affects solubility in polar solvents, which is critical for solution-processed OLEDs.

Crystallography and Stability

- Crystal Packing: Schiff-base derivatives like 5-chloro-2-(2-hydroxybenzylideneamino)benzonitrile form intramolecular hydrogen bonds (O–H⋯N), stabilizing non-planar conformations . The nitro group in this compound may disrupt such interactions, leading to distinct crystallinity and thermal stability.

Biological Activity

5-Chloro-2-(4-nitrophenoxy)benzonitrile (CAS No. 1284752-43-7) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C₁₁H₈ClN₃O₂

- Molecular Weight: 253.66 g/mol

-

Chemical Structure:

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The compound may modulate signal transduction pathways, influencing cellular responses and gene expression.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its potency:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 0.03 µg/mL |

| Escherichia coli | < 0.05 µg/mL |

| Pseudomonas aeruginosa | < 0.04 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

Preclinical studies have shown promising anticancer activity of this compound. In vitro assays demonstrated the compound's ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells, through the modulation of specific signaling pathways.

Case Study: Induction of Apoptosis

A study evaluated the effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated:

-

MCF-7 Cells:

- IC50 Value: 15 µM

- Mechanism: Caspase activation leading to apoptosis.

-

A549 Cells:

- IC50 Value: 20 µM

- Mechanism: Inhibition of the PI3K/Akt pathway.

These findings support the potential use of this compound in cancer therapeutics.

Comparative Analysis with Similar Compounds

To understand the unique biological activities of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Nitro group, chlorobenzonitrile | Antimicrobial, anticancer |

| Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate | Piperidine ring | Limited studies on biological activity |

| Methyl 2-Chloro-5-fluoro-6-morpholin-1-ylnicotinate | Morpholine ring structure | Different binding affinities |

This comparative analysis highlights the distinct biological activities associated with the structural features of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.